Acetylthiocholine

Description

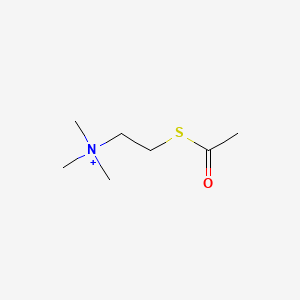

Structure

3D Structure

Properties

CAS No. |

4468-05-7 |

|---|---|

Molecular Formula |

C7H16NOS+ |

Molecular Weight |

162.28 g/mol |

IUPAC Name |

2-acetylsulfanylethyl(trimethyl)azanium |

InChI |

InChI=1S/C7H16NOS/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1 |

InChI Key |

GFFIJCYHQYHUHB-UHFFFAOYSA-N |

SMILES |

CC(=O)SCC[N+](C)(C)C |

Canonical SMILES |

CC(=O)SCC[N+](C)(C)C |

Other CAS No. |

4468-05-7 |

Synonyms |

(2-Mercaptoethyl)trimethylammonium Acetate Acetylthiocholine |

Origin of Product |

United States |

Foundational & Exploratory

Acetylthiocholine: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylthiocholine (ATCh) is a synthetic sulfur-containing analog of the endogenous neurotransmitter acetylcholine (B1216132) (ACh). While structurally similar to ACh, its primary significance in research and drug development lies not in its direct physiological effects, but in its utility as a chromogenic substrate for cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The enzymatic hydrolysis of acetylthiocholine forms the basis of the most common method for quantifying cholinesterase activity, the Ellman's assay. This guide provides an in-depth exploration of acetylthiocholine's mechanism of action, focusing on its interaction with cholinesterases, and details the experimental protocols used to study these interactions.

Core Mechanism of Action: Substrate for Cholinesterases

The central mechanism of action of acetylthiocholine is its role as a substrate for cholinesterases. Similar to acetylcholine, acetylthiocholine is hydrolyzed by these enzymes. The key distinction is the product of this hydrolysis. While acetylcholine hydrolysis yields choline (B1196258) and acetic acid, the hydrolysis of acetylthiocholine produces thiocholine (B1204863) and acetic acid.[1][2][3] Thiocholine, containing a free sulfhydryl group, is the key to the widespread use of acetylthiocholine in research.

The hydrolysis reaction catalyzed by acetylcholinesterase follows Michaelis-Menten kinetics.[1][2] The process involves the binding of acetylthiocholine to the active site of the enzyme and subsequent cleavage of the ester bond.

Quantitative Kinetic Data

The efficiency of acetylthiocholine as a substrate for acetylcholinesterase and butyrylcholinesterase can be quantified by its kinetic parameters: the Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat). These values can vary depending on the source of the enzyme and the experimental conditions.

| Enzyme | Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |

| Acetylcholinesterase (AChE) | Electrophorus electricus (Electric Eel) | 0.1 - 0.2 | - | - | [Published scientific literature] |

| Acetylcholinesterase (AChE) | Human Erythrocytes | 0.08 - 0.15 | - | - | [Published scientific literature] |

| Butyrylcholinesterase (BChE) | Human Serum | 0.3 - 1.0 | - | - | [Published scientific literature] |

| Acetylcholinesterase (AChE) | Bovine Brain | - | - | - | [4] |

| Butyrylcholinesterase (BChE) | Horse Plasma | 0.43 | - | - | [5][6] |

Note: Vmax and kcat values are highly dependent on enzyme concentration and purity, and thus are not always directly comparable across studies. Km provides a measure of the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate.

Interaction with Cholinergic Receptors

It is crucial to distinguish the action of acetylthiocholine from that of acetylcholine at the receptor level. While acetylcholine is a potent agonist for both nicotinic and muscarinic acetylcholine receptors, leading to the opening of ion channels or the activation of G-protein coupled signaling cascades, acetylthiocholine does not exhibit significant direct agonist or antagonist activity at these receptors.[7][8][9] Its primary role is confined to its interaction with cholinesterases. Therefore, in experimental systems, the effects observed upon the application of acetylthiocholine are attributable to the products of its hydrolysis and its role as a substrate, rather than direct receptor stimulation.

Experimental Protocols: The Ellman's Assay

The hydrolysis of acetylthiocholine is most commonly measured using the Ellman's assay, a simple and robust colorimetric method for determining cholinesterase activity.[10][11][12]

Principle

The assay is based on the reaction of the thiocholine produced from acetylthiocholine hydrolysis with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction yields a mixed disulfide and 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified spectrophotometrically by measuring its absorbance at 412 nm.[11][13][14] The rate of color development is directly proportional to the cholinesterase activity.

Detailed Methodology

Materials:

-

Spectrophotometer capable of reading at 412 nm

-

96-well microplate or cuvettes

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (e.g., 10 mM in water)

-

DTNB solution (e.g., 10 mM in phosphate buffer)

-

Cholinesterase enzyme solution (e.g., purified AChE or BChE, or tissue homogenate)

-

Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

Procedure (96-well plate format):

-

Reagent Preparation:

-

Prepare fresh solutions of ATCI and DTNB on the day of the experiment.

-

Dilute the enzyme stock to the desired concentration in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired time course.

-

-

Assay Setup:

-

In each well of the microplate, add the following in order:

-

140 µL of phosphate buffer (pH 8.0)

-

20 µL of DTNB solution

-

10 µL of the test compound solution (or solvent for control wells)

-

10 µL of the enzyme solution

-

-

Include blank wells containing buffer, DTNB, and substrate, but no enzyme, to account for non-enzymatic hydrolysis of acetylthiocholine.

-

-

Pre-incubation:

-

Gently mix the contents of the wells and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow any inhibitors to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add 20 µL of the ATCI solution to each well to start the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the microplate in the spectrophotometer and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Subtract the rate of the blank from the rates of the control and test samples to correct for spontaneous hydrolysis.

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Signaling Pathways

While acetylthiocholine itself does not directly activate signaling pathways, its use in studying cholinesterase activity and inhibition provides insights into the modulation of cholinergic signaling. The inhibition of acetylcholinesterase, for example, leads to an accumulation of acetylcholine in the synaptic cleft, which then has downstream effects on nicotinic and muscarinic receptor-mediated signaling pathways.

Cholinergic Signaling Overview

The following diagram illustrates the general pathway of cholinergic signaling, which is indirectly studied using acetylthiocholine as a substrate.

References

- 1. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two new methods monitoring kinetics of hydrolysis of acetylcholine and acetylthiocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of kinetic parameters for acetylthiocholine, soman, ketamine and fasciculin towards acetylcholinesterase in liposomes and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics and mechanism of hydrolysis of acetylthiocholine by butyrylcholine esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Acetylcholine - Wikipedia [en.wikipedia.org]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. scribd.com [scribd.com]

- 13. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Acetylthiocholine Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylthiocholine iodide is a synthetic choline (B1196258) ester that serves as a crucial tool in neuroscience research and drug development. As a sulfur-containing analog of the endogenous neurotransmitter acetylcholine (B1216132), it acts as a substrate for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its hydrolysis by these enzymes forms the basis of the widely used Ellman's assay for the quantification of cholinesterase activity. This technical guide provides a comprehensive overview of the chemical and physical properties of acetylthiocholine iodide, detailed experimental protocols for its use, and its role within the context of cholinergic signaling.

Core Chemical and Physical Properties

Acetylthiocholine iodide is a white crystalline powder.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: General Chemical Properties

| Property | Value | References |

| Chemical Name | (2-Mercaptoethyl)trimethylammonium iodide acetate (B1210297) | [2][3][4] |

| Synonyms | S-Acetylthiocholine iodide, ATChI | [2][5] |

| CAS Number | 1866-15-5 | [1][2][6] |

| Molecular Formula | C₇H₁₆INOS | [1][6][7] |

| Molecular Weight | 289.18 g/mol | [1][2][5] |

| Appearance | White crystalline powder | [1][8] |

| Odor | Odorless | [8] |

Table 2: Physicochemical Data

| Property | Value | References |

| Melting Point | 205-210 °C (decomposes) | [1][3][8][9][10][11][12] |

| Solubility | ||

| Water | 1% w/v[1], ~50 g/L at 20 °C[8], 100 mg/mL[11] | [1][8][11] |

| Ethanol | Soluble | [1] |

| DMSO | 30 mg/mL[13][14], 58 mg/mL[15] | [13][14][15] |

| DMF | 30 mg/mL | [13][14] |

| PBS (pH 7.2) | 10 mg/mL | [13][14] |

| Stability | A 0.075 M solution in 0.1 M phosphate (B84403) buffer (pH 8.0) is stable for 10-15 days when refrigerated.[1] Light sensitive and hygroscopic.[4][16] Stock solutions in DMSO can be stored at -20°C for 1 month or -80°C for 6 months.[17] Aqueous solutions are not recommended for storage for more than one day.[14] | [1][4][14][16][17] |

| Storage | Store desiccated at 2-8°C, protected from light.[3][9][11][16] | [3][9][11][16] |

Chemical Reactivity and the Ellman's Assay

The primary application of acetylthiocholine iodide is as a chromogenic substrate in the Ellman's assay to determine cholinesterase activity.[18] The assay is based on the enzymatic hydrolysis of acetylthiocholine by AChE, which yields thiocholine (B1204863) and acetic acid. The liberated thiocholine, with its free sulfhydryl group, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which can be quantified spectrophotometrically at 412 nm.

Experimental Protocol: Ellman's Assay for Acetylcholinesterase Activity

This protocol is a generalized procedure and may require optimization based on the specific enzyme source and experimental conditions.

Materials:

-

Acetylthiocholine iodide (ATChI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Enzyme sample (e.g., purified AChE, tissue homogenate, cell lysate)

-

Microplate reader or spectrophotometer capable of measuring absorbance at 412 nm

-

96-well microplate or cuvettes

Procedure:

-

Preparation of Reagents:

-

ATChI Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of acetylthiocholine iodide in phosphate buffer. Prepare fresh daily and keep on ice.

-

DTNB Stock Solution (e.g., 10 mM): Dissolve DTNB in phosphate buffer. This solution is stable when stored in the dark at 4°C.

-

Reaction Buffer: 0.1 M phosphate buffer, pH 8.0.

-

-

Assay Setup (96-well plate format):

-

To each well, add:

-

150 µL of Reaction Buffer

-

10 µL of DTNB Stock Solution

-

20 µL of the enzyme sample

-

-

Include a blank control containing all components except the enzyme sample (add 20 µL of buffer instead).

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-incubation period (e.g., 5 minutes) to allow for temperature equilibration.

-

-

Initiation of the Reaction:

-

Add 20 µL of the ATChI Stock Solution to each well to start the reaction.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at 412 nm over time (kinetic measurement) using a microplate reader. Record readings at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes. Alternatively, a single endpoint reading can be taken after a fixed incubation time.

-

-

Calculation of Enzyme Activity:

-

The rate of the reaction (ΔAbsorbance/minute) is proportional to the acetylcholinesterase activity.

-

The activity can be calculated using the Beer-Lambert law:

-

Activity (mol/min/mL) = (ΔA/min) / (ε × l) × (V_total / V_sample)

-

Where:

-

ΔA/min is the change in absorbance per minute.

-

ε is the molar extinction coefficient of TNB⁻ (14,150 M⁻¹cm⁻¹ at 412 nm).[17]

-

l is the path length of the light in the cuvette or well (cm).

-

V_total is the total volume of the reaction mixture.

-

V_sample is the volume of the enzyme sample added.

-

-

-

Workflow for the Ellman's Assay

Role in Cholinergic Signaling

Acetylthiocholine iodide's utility stems from its structural similarity to acetylcholine, the primary neurotransmitter in the cholinergic system.[16] The cholinergic signaling pathway is fundamental to numerous physiological processes, including muscle contraction, memory, and autonomic nervous system regulation.[6]

In a typical cholinergic synapse, acetylcholine is synthesized from choline and acetyl-CoA by choline acetyltransferase.[11] It is then packaged into synaptic vesicles. Upon the arrival of an action potential, these vesicles fuse with the presynaptic membrane, releasing acetylcholine into the synaptic cleft. Acetylcholine then binds to and activates nicotinic and muscarinic receptors on the postsynaptic membrane, propagating the nerve impulse.[10] The signal is terminated by the rapid hydrolysis of acetylcholine into choline and acetate by acetylcholinesterase.[11]

Acetylthiocholine serves as a valuable research tool because it is recognized and hydrolyzed by acetylcholinesterase in a manner analogous to acetylcholine.[16] This allows for the indirect study of cholinergic function and the screening of potential acetylcholinesterase inhibitors, which are a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[7]

Simplified Cholinergic Synaptic Transmission Pathway

Conclusion

Acetylthiocholine iodide is an indispensable tool in the study of the cholinergic nervous system. Its well-defined chemical and physical properties, coupled with its reliable reactivity in the Ellman's assay, make it a cornerstone for the investigation of acetylcholinesterase activity and the development of novel therapeutics targeting this critical enzyme. A thorough understanding of its characteristics and experimental handling is paramount for obtaining accurate and reproducible results in research and drug discovery endeavors.

References

- 1. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

- 2. scribd.com [scribd.com]

- 3. KEGG PATHWAY: map04725 [genome.jp]

- 4. selleckchem.com [selleckchem.com]

- 5. Acetylcholine - Wikipedia [en.wikipedia.org]

- 6. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Frontiers | Cholinergic System and Its Therapeutic Importance in Inflammation and Autoimmunity [frontiersin.org]

- 10. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physiology of Cholinergic Receptors: Unraveling the Signaling Pathways of Acetylcholine - DoveMed [dovemed.com]

- 14. researchgate.net [researchgate.net]

- 15. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 16. Page loading... [guidechem.com]

- 17. broadpharm.com [broadpharm.com]

- 18. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

S-Acetylthiocholine Iodide: A Comprehensive Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Acetylthiocholine iodide is a pivotal tool in neuroscience research, primarily serving as a chromogenic substrate for the enzyme acetylcholinesterase (AChE).[1] Its structural similarity to the endogenous neurotransmitter acetylcholine (B1216132) allows it to be hydrolyzed by AChE, producing thiocholine (B1204863).[2] This reaction is the cornerstone of the widely used Ellman's assay, a simple and robust colorimetric method for quantifying AChE activity.[3] The ability to accurately measure AChE activity is crucial for studying cholinergic neurotransmission, screening for AChE inhibitors, and investigating the pathology of neurological disorders such as Alzheimer's disease.[4] This guide provides an in-depth overview of S-acetylthiocholine iodide, including its physicochemical properties, detailed experimental protocols for its use, and a summary of key quantitative data.

Physicochemical Properties of S-Acetylthiocholine Iodide

S-Acetylthiocholine iodide is a white crystalline solid that is soluble in water.[5] Its stability and reactivity are enhanced by the presence of a thioether group, making it a reliable substrate for in vitro studies.[5]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆INOS | [6] |

| Molecular Weight | 289.18 g/mol | [6] |

| Melting Point | 205 - 210 °C | [7][8] |

| Appearance | White to off-white crystalline powder | [5][7] |

| Solubility | Soluble in water | [5][9] |

| Storage | 2-8°C, protected from light | [10] |

| Purity | ≥98% | [9] |

Core Application: The Ellman's Assay for Acetylcholinesterase Activity

The primary application of S-acetylthiocholine iodide is in the colorimetric determination of acetylcholinesterase activity via the Ellman's assay.[2] This assay is based on the enzymatic hydrolysis of S-acetylthiocholine iodide by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.[3] The rate of color development is directly proportional to the AChE activity.[3]

Enzymatic Reaction and Detection

References

- 1. benchchem.com [benchchem.com]

- 2. Acetylcholinesterase activity of electric eel is increased or decreased by selected monoterpenoids and phenylpropanoids in a concentration-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. graphviz.org [graphviz.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics for the inhibition of acetylcholinesterase from the electric eel by some organophosphates and carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. scispace.com [scispace.com]

- 10. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Acetylthiocholine in Neurotransmitter Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neurotransmitter research, particularly within the cholinergic system, the synthetic compound acetylthiocholine (ATCh) holds a pivotal role. As a structural and functional analog of the endogenous neurotransmitter acetylcholine (B1216132) (ACh), ATCh has become an indispensable tool for the in vitro and in vivo study of acetylcholinesterase (AChE), the key enzyme responsible for the rapid hydrolysis and inactivation of ACh in the synaptic cleft.[1][2] This technical guide provides an in-depth exploration of the core principles, experimental protocols, and data interpretation related to the use of acetylthiocholine in neurotransmitter studies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize ATCh in their investigations.

The primary application of acetylthiocholine lies in its function as a chromogenic substrate for AChE in the widely adopted Ellman's assay.[3][4] This simple and robust colorimetric method allows for the precise quantification of AChE activity by measuring the rate of hydrolysis of ATCh.[4] The enzymatic cleavage of acetylthiocholine yields thiocholine (B1204863), which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), detectable spectrophotometrically at 412 nm.[5] The rate of color formation is directly proportional to the activity of the enzyme.[4] This assay is not only fundamental for characterizing the kinetic properties of AChE but also serves as a primary screening platform for identifying and characterizing novel AChE inhibitors, which are of significant therapeutic interest for conditions such as Alzheimer's disease and myasthenia gravis.[6][7]

This guide will delve into the detailed experimental protocols for conducting AChE activity assays, present quantitative data on enzyme kinetics and inhibitor potency in clearly structured tables, and provide visual representations of key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding of the role of acetylthiocholine in advancing our knowledge of cholinergic neurotransmission.

Core Concepts and Principles

Acetylthiocholine is a synthetic choline (B1196258) ester that closely mimics the natural substrate of acetylcholinesterase, acetylcholine.[1] It is available as either a chloride or iodide salt, with the iodide salt being more commonly used in spectrometric assays due to its cost-effectiveness.[8] However, it is important to note that the iodide ion can be electrochemically active, which may interfere with amperometric detection methods.[8][9]

The fundamental principle behind the use of acetylthiocholine in neurotransmitter studies is its specific hydrolysis by acetylcholinesterase. This enzymatic reaction is the cornerstone of the Ellman's assay, the most common method for measuring AChE activity.[3]

The Ellman's Assay: A Two-Step Reaction

The Ellman's assay is a coupled enzymatic reaction that can be summarized in two main steps:

-

Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of acetylthiocholine into thiocholine and an acetyl group.[5]

-

Colorimetric Reaction: The produced thiocholine, which contains a free sulfhydryl group, reacts with DTNB (Ellman's reagent) to produce the yellow-colored anion 5-thio-2-nitrobenzoate (TNB).[5]

The intensity of the yellow color, measured by its absorbance at 412 nm, is directly proportional to the amount of thiocholine produced and, consequently, to the activity of the acetylcholinesterase.[4]

Data Presentation: Quantitative Analysis

The use of acetylthiocholine in enzyme kinetic studies allows for the determination of key parameters that describe the efficiency of acetylcholinesterase and the potency of its inhibitors.

Table 1: Kinetic Parameters of Acetylcholinesterase with Acetylthiocholine

This table summarizes the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the hydrolysis of acetylthiocholine by acetylcholinesterase from various sources. The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate.

| Enzyme Source | Km (μM) | Vmax (μmol/min/mg) | Reference(s) |

| Electric Eel | 80 - 100 | Not specified | [10] |

| Human Erythrocyte | 30 - 100 | 3.01 - 4.34 | [11] |

| Rat Brain | Not specified | Not specified | [12][13] |

| Monopterus albus Brain | Not specified | Not specified | [14] |

Note: Km and Vmax values can vary depending on experimental conditions such as pH, temperature, and buffer composition.

Table 2: IC50 Values of Common Acetylcholinesterase Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This table presents the IC50 values for several well-characterized acetylcholinesterase inhibitors, determined using the Ellman's assay with acetylthiocholine as the substrate.

| Inhibitor | IC50 (nM) | Enzyme Source | Reference(s) |

| Donepezil | 52.8 | Electric Eel | [15] |

| Galantamine | Not specified | Not specified | [16] |

| Rivastigmine | Not specified | Not specified | [16] |

| Quercetin | 181,000 | Not specified | [17] |

| Rutin | 322,000 | Not specified | [17] |

| Compound 12 | 17,410 | Not specified | [16] |

| Ph3SnL1 | 105,810 | Not specified | [18] |

| Ph3SnL2 | 88,000 | Not specified | [18] |

Note: IC50 values are highly dependent on the assay conditions and the source of the enzyme.

Experimental Protocols

A standardized and meticulously executed experimental protocol is crucial for obtaining reliable and reproducible data. The following section provides a detailed methodology for performing an acetylcholinesterase activity assay using the Ellman's method in a 96-well plate format.

Protocol: Acetylcholinesterase Activity Assay (Ellman's Method) in a 96-Well Plate

1. Materials and Reagents:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) or Acetylthiocholine chloride (ATCCl)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Phosphate (B84403) Buffer (0.1 M, pH 8.0)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

2. Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate solutions to achieve the desired pH.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.

-

Acetylthiocholine Solution (e.g., 10 mM): Prepare a stock solution of ATCI or ATCCl in deionized water. The final concentration in the assay will depend on the Km of the enzyme.

-

AChE Solution: Dilute the stock enzyme solution in phosphate buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Test Compound Solutions: Prepare a series of dilutions of the test inhibitor in the appropriate solvent.

3. Assay Procedure:

-

Plate Setup:

-

Blank: Contains all reagents except the enzyme.

-

Control (100% Activity): Contains all reagents, including the enzyme and the solvent used for the test compounds.

-

Test Sample: Contains all reagents, including the enzyme and the test inhibitor at various concentrations.

-

-

Reaction Mixture Preparation (per well):

-

Add a defined volume of phosphate buffer.

-

Add a specific volume of DTNB solution.

-

Add the test compound solution or solvent control.

-

Add the AChE solution.

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.[19]

-

Initiate Reaction: Add the acetylthiocholine solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 5-10 minutes).[7][19]

4. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time plot.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of all other wells.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

- 2. Acetylcholine - Wikipedia [en.wikipedia.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase – ScienceOpen [scienceopen.com]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. ukessays.com [ukessays.com]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. japsonline.com [japsonline.com]

Acetylthiocholine as an Acetylcholine Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylthiocholine (ATCh) is a synthetic analog of the endogenous neurotransmitter acetylcholine (B1216132) (ACh). Structurally, it differs from acetylcholine by the substitution of the ester oxygen atom with a sulfur atom, creating a thioester bond. This modification makes acetylthiocholine a valuable tool in neuroscience and pharmacological research, primarily due to its similar but distinct biochemical properties. It is widely recognized as a substrate for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the hydrolysis of acetylcholine in the synaptic cleft.[1][2] The hydrolysis of acetylthiocholine produces thiocholine (B1204863), a thiol that can be readily detected using colorimetric reagents, forming the basis of the widely used Ellman's assay for measuring cholinesterase activity.[2][3]

This technical guide provides an in-depth overview of acetylthiocholine as an acetylcholine analog, focusing on its comparative enzymatic kinetics, its role in experimental protocols, and the signaling pathways it can influence.

Data Presentation: Quantitative Comparison

While acetylthiocholine is an effective mimic of acetylcholine in the context of cholinesterase activity, its interaction with cholinergic receptors is less well-documented. Extensive literature searches did not yield quantitative binding affinity data (such as Kᵢ or Kₔ values) for acetylthiocholine at nicotinic or muscarinic receptor subtypes. Research has predominantly focused on its role as an enzymatic substrate.

Enzymatic Hydrolysis Kinetics

The following tables summarize the kinetic parameters for the hydrolysis of acetylcholine and acetylthiocholine by acetylcholinesterase and butyrylcholinesterase. It is important to note that these values can vary depending on the enzyme source, purity, and experimental conditions (e.g., pH, temperature, buffer composition).

Table 1: Acetylcholinesterase (AChE) Hydrolysis Kinetics

| Substrate | Enzyme Source | Kₘ (μM) | Vₘₐₓ (μmol/min/mg) | k꜀ₐₜ (s⁻¹) | Reference(s) |

| Acetylcholine | Electrophorus electricus | 90 - 150 | - | ~1.4 x 10⁴ | [4][5] |

| Acetylthiocholine | Electrophorus electricus | 65 - 110 | - | ~1.6 x 10⁴ | [4][5] |

| Acetylcholine | Human Erythrocyte | 86 | - | - | [4] |

| Acetylthiocholine | Human Erythrocyte | 95 | - | - | [4] |

Note: Direct Vₘₐₓ comparisons are often difficult due to variations in enzyme preparations and reporting units. k꜀ₐₜ provides a more standardized measure of catalytic turnover.

Table 2: Butyrylcholinesterase (BChE) Hydrolysis Kinetics

| Substrate | Enzyme Source | Kₘ (μM) | Vₘₐₓ (μmol/min/mg) | Reference(s) |

| Acetylcholine | Human Serum | 1,400 | - | [6] |

| Acetylthiocholine | Human Serum | 900 | - | [6] |

| Butyrylthiocholine | Human Serum | 430 | - | [6] |

Note: Butyrylthiocholine is often used as the preferred substrate for BChE assays and is included for comparison.

Signaling Pathways

As an analog of acetylcholine, acetylthiocholine is presumed to activate the same signaling pathways upon binding to cholinergic receptors. These receptors are broadly classified into two families: nicotinic and muscarinic receptors.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotinic receptors are ligand-gated ion channels.[7][8] Upon binding of an agonist like acetylcholine, the receptor undergoes a conformational change, opening a channel that allows the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the cell membrane, resulting in an excitatory postsynaptic potential (EPSP) and subsequent cellular responses, such as muscle contraction or neurotransmitter release.[7]

Muscarinic Acetylcholine Receptor (mAChR) Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).[9][10] These subtypes are linked to different G-proteins and initiate distinct second messenger cascades.

-

M1, M3, and M5 Receptors (Gq-coupled): Activation of these receptors stimulates the Gq alpha subunit, which in turn activates phospholipase C (PLC).[11] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC), leading to a variety of cellular effects.[11]

-

M2 and M4 Receptors (Gi-coupled): Activation of these receptors stimulates the Gi alpha subunit, which inhibits adenylyl cyclase.[12] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and a subsequent reduction in the activity of protein kinase A (PKA), modulating cellular activity, often in an inhibitory manner.[12]

Experimental Protocols

Acetylthiocholine is a key reagent in several standard experimental procedures, most notably for the quantification of cholinesterase activity.

Ellman's Assay for Acetylcholinesterase Activity

This spectrophotometric assay is the most common method for measuring AChE activity.[3] It relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm.[3]

Detailed Methodology:

-

Reagent Preparation:

-

Phosphate (B84403) Buffer: 0.1 M, pH 8.0.

-

DTNB Stock Solution: 10 mM DTNB in phosphate buffer.

-

Acetylthiocholine Iodide (ATChI) Stock Solution: 10 mM ATChI in deionized water. Prepare fresh daily.

-

Enzyme Solution: Prepare a stock solution of AChE (e.g., from Electrophorus electricus or human erythrocytes) in phosphate buffer. The final concentration will depend on the specific activity of the enzyme preparation.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

150 µL of 0.1 M phosphate buffer (pH 8.0).

-

10 µL of 10 mM DTNB solution.

-

20 µL of the enzyme sample (or standard).

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

-

Initiate the reaction by adding 20 µL of 10 mM ATChI solution to each well.

-

Immediately place the plate in a microplate reader.

-

Measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbsorbance/min) from the linear portion of the absorbance vs. time curve.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (mol/min/L) = (ΔAbs/min) / (ε × l)

-

Where:

-

ΔAbs/min is the rate of change of absorbance.

-

ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).

-

l is the path length of the cuvette or well (in cm).

-

-

-

Express the final activity in appropriate units (e.g., U/mg of protein), where 1 Unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.

-

Radioligand Binding Assay (Theoretical Application)

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a cell membrane preparation containing the receptor. A non-radiolabeled "competitor" ligand (in this case, acetylthiocholine) is added at increasing concentrations to displace the radiolabeled ligand. The concentration of the competitor that displaces 50% of the radiolabeled ligand (IC₅₀) is determined and used to calculate the inhibition constant (Kᵢ).

General Protocol Outline:

-

Preparation of Membranes: Homogenize tissues or cultured cells expressing the cholinergic receptor subtype of interest (e.g., CHO cells transfected with the M1 receptor gene) in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors or [³H]-epibatidine for nicotinic receptors), and varying concentrations of acetylthiocholine.

-

Separation: After incubation to equilibrium, separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of acetylthiocholine. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Microdialysis (Theoretical Application)

In vivo microdialysis is a technique used to measure the concentration of neurotransmitters and other molecules in the extracellular fluid of living animals. While there are no standardized protocols specifically for acetylthiocholine, it could theoretically be used as an external standard or calibrator in acetylcholine microdialysis studies.

Principle: A microdialysis probe, which consists of a semi-permeable membrane, is implanted into a specific brain region. The probe is perfused with an artificial cerebrospinal fluid (aCSF). Molecules from the extracellular fluid, including acetylcholine, diffuse across the membrane into the perfusate, which is then collected and analyzed, typically by HPLC coupled with electrochemical detection.

General Protocol Outline:

-

Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a guide cannula targeted to the brain region of interest (e.g., the hippocampus or prefrontal cortex).

-

Probe Insertion and Perfusion: After a recovery period, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect the dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

Analysis: Analyze the concentration of acetylcholine in the dialysate using a sensitive analytical method like HPLC-ECD.

-

Calibration with Acetylthiocholine: To estimate the absolute concentration of acetylcholine in the extracellular space, the recovery of the probe can be determined. This could be done by adding a known concentration of acetylthiocholine to the perfusion fluid. Since acetylthiocholine is also hydrolyzed by AChE, its rate of disappearance from the perfusate can be used to model the recovery and degradation of acetylcholine in the synaptic environment.

Conclusion

Acetylthiocholine serves as an indispensable analog of acetylcholine, primarily in the study of cholinesterase kinetics. Its utility in the Ellman's assay has made it a cornerstone for measuring AChE and BChE activity in a wide range of research and clinical applications. While it is a potent substrate for these enzymes, its role as a direct agonist at nicotinic and muscarinic receptors is not well-characterized, with a notable lack of quantitative binding affinity data in the scientific literature. This guide provides a comprehensive overview of the available quantitative data, outlines the key signaling pathways influenced by cholinergic agonists, and details the experimental protocols where acetylthiocholine is a central component. For researchers in neuroscience and drug development, a thorough understanding of both the similarities and the specific applications of acetylthiocholine is crucial for its effective use as a research tool.

References

- 1. m.youtube.com [m.youtube.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ukessays.com [ukessays.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 10. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

Hydrolysis of Acetylthiocholine by Acetylcholinesterase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of acetylthiocholine by acetylcholinesterase (AChE), a cornerstone reaction in neuroscience research and a critical target in drug development for neurological disorders. This document details the reaction kinetics, experimental protocols for activity and inhibition assays, and the broader context of cholinergic signaling.

Introduction to Acetylcholinesterase

Acetylcholinesterase is a serine hydrolase that plays a crucial role in the central and peripheral nervous systems.[1] Its primary biological function is the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132), which terminates the signal at cholinergic synapses.[1] Due to its vital role, AChE is a significant target for therapeutic agents aimed at treating conditions such as Alzheimer's disease and myasthenia gravis. The synthetic substrate, acetylthiocholine, is widely used in vitro to study the activity of AChE due to the convenient spectrophotometric detection of its hydrolysis product.

The Enzymatic Reaction: Hydrolysis of Acetylthiocholine

The hydrolysis of acetylthiocholine by AChE mirrors the breakdown of its natural counterpart, acetylcholine. The reaction proceeds in two main steps. First, the acetyl group of acetylthiocholine is transferred to a serine residue in the active site of the enzyme, releasing thiocholine (B1204863). In the second step, the acetyl-enzyme intermediate is rapidly hydrolyzed by water to regenerate the active enzyme and produce acetate.

The most common method for monitoring this reaction is the Ellman's assay. In this assay, the product thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.

Caption: Enzymatic hydrolysis of acetylthiocholine and subsequent colorimetric detection.

Quantitative Kinetic Parameters

The efficiency of acetylcholinesterase in hydrolyzing acetylthiocholine can be described by the Michaelis-Menten kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | Reference |

| Human Erythrocyte | Acetylthiocholine Iodide | 0.08 | Not Reported | [2] |

| Bovine Brain | Acetylthiocholine | Not Reported | Not Reported | [1] |

| Electrophorus electricus | Acetylthiocholine | Not Reported | 2.03 x 10³ (in D₂O) | [3] |

Experimental Protocols

Acetylcholinesterase Activity Assay (Ellman's Method)

This protocol outlines the determination of AChE activity using the Ellman's method in a 96-well plate format.

Reagents and Materials:

-

Acetylcholinesterase (from desired source)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) Buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of DTNB in phosphate buffer.

-

Prepare a 14-15 mM stock solution of ATCI in deionized water. Prepare this solution fresh daily.

-

Prepare a working solution of AChE in phosphate buffer to the desired concentration (e.g., 0.1-0.25 U/mL).

-

-

Assay Setup:

-

In each well of the microplate, add the following in order:

-

140 µL of phosphate buffer

-

10 µL of DTNB stock solution

-

10 µL of AChE working solution (or buffer for blank)

-

-

Pre-incubate the plate at room temperature for 5 minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the ATCI stock solution to each well.

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

The activity of the enzyme can be calculated using the Beer-Lambert law, where the molar extinction coefficient of TNB is 14,150 M⁻¹cm⁻¹.

-

Caption: Experimental workflow for determining AChE activity.

Acetylcholinesterase Inhibition Assay

This protocol is designed to determine the inhibitory potential of a test compound on AChE activity.

Procedure:

-

Follow the same procedure as the activity assay, with the following modification:

-

After adding the AChE solution, add 10 µL of the test compound at various concentrations (or vehicle for control) to the respective wells.

-

Incubate the plate for a predetermined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme before adding the substrate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Cholinergic Signaling Pathway

Acetylcholinesterase is a critical component of the cholinergic signaling pathway, which is essential for numerous physiological processes, including muscle contraction, memory, and attention. In a cholinergic synapse, the arrival of an action potential at the presynaptic terminal triggers the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to and activates nicotinic and muscarinic receptors on the postsynaptic membrane, propagating the signal. To prevent continuous stimulation, AChE rapidly hydrolyzes acetylcholine into choline (B1196258) and acetate, terminating the neurotransmission. The choline is then transported back into the presynaptic neuron to be used for the synthesis of new acetylcholine.

Caption: The cholinergic signaling pathway at the synapse.

Logical Workflow for Determining Inhibitor Type

Understanding the mechanism of an AChE inhibitor is crucial for drug development. The type of inhibition (competitive, non-competitive, or uncompetitive) can be determined by analyzing the enzyme kinetics in the presence of the inhibitor at varying substrate concentrations.

References

- 1. Comparison of kinetic parameters for acetylthiocholine, soman, ketamine and fasciculin towards acetylcholinesterase in liposomes and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PMC [pmc.ncbi.nlm.nih.gov]

Acetylthiocholine Iodide: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of acetylthiocholine iodide, a crucial reagent for researchers, scientists, and drug development professionals in the fields of neuroscience and enzymology. This document outlines its core characteristics, experimental protocols for its use, and relevant biological pathways.

Core Physical and Chemical Properties

Acetylthiocholine iodide is a white, crystalline powder or solid that is odorless.[1][2] It is a synthetic quaternary ammonium (B1175870) compound that serves as a substrate for the enzyme acetylcholinesterase (AChE) and as an agonist for nicotinic acetylcholine (B1216132) receptors (nAChR).[2][3][4][5] Its stability and reactivity make it an invaluable tool in biochemical research, particularly in studies related to neurotransmission.[4]

A summary of its key quantitative properties is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C7H16INOS | [6][7] |

| Molecular Weight | 289.18 g/mol | [2][8] |

| Melting Point | 205 - 210 °C | [2][6][9][10] |

| Solubility in Water | ~50 g/L at 20 °C; 100 mg/mL | [1] |

| Solubility in Ethanol | Soluble | [3][7] |

| Solubility in DMSO | ~30 mg/mL; 58 mg/mL | [11][12] |

| Solubility in PBS (pH 7.2) | ~10 mg/mL | [11] |

| Appearance | White crystalline powder or solid | [1][2][6] |

| Odor | Odorless | [1] |

Stability and Storage

Proper storage of acetylthiocholine iodide is critical to maintain its integrity. It is a hygroscopic solid and is sensitive to light.[1][13] Therefore, it should be stored in a dry place, protected from sunlight, and kept in a cool environment, typically between 2-8°C.[1][2][14] For long-term storage, it is recommended to keep it at -20°C, where it can be stable for at least four years.[11] Stock solutions in DMSO can be stored at -80°C for up to a year.[12] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[11]

Chemical Reactivity and Hydrolysis

The primary chemical reaction of interest for acetylthiocholine iodide is its hydrolysis by acetylcholinesterase (AChE).[13][15] This enzymatic reaction breaks down acetylthiocholine into thiocholine (B1204863) and acetic acid.[13][16] The rate of this hydrolysis is a direct measure of AChE activity and is the basis for the widely used Ellman's assay.[16][17] The kinetics of this hydrolysis follow the Michaelis-Menten model.[17]

Role in Acetylcholinesterase Signaling Pathway

Acetylcholine (ACh) is a neurotransmitter that plays a vital role in both the central and peripheral nervous systems.[18] It is synthesized in cholinergic neurons and released into the synaptic cleft, where it binds to and activates nicotinic and muscarinic acetylcholine receptors on the postsynaptic membrane, propagating the nerve signal.[18][19] The signal is terminated by the rapid hydrolysis of ACh by acetylcholinesterase (AChE) into choline (B1196258) and acetate.[15][18] Acetylthiocholine serves as a synthetic analog of acetylcholine, allowing researchers to study the activity of AChE in vitro.[4]

Experimental Protocols: The Ellman's Assay

The Ellman's assay is the most common method for determining AChE activity using acetylthiocholine iodide.[16][20] The principle of the assay is a colorimetric measurement based on the reaction of the hydrolysis product, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).[16] The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the AChE activity.[16]

Reagent Preparation

-

0.1 M Phosphate (B84403) Buffer (pH 8.0): Prepare a solution of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix the two solutions while monitoring the pH until a pH of 8.0 is reached.[20]

-

10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store this solution protected from light.[20]

-

14 mM Acetylthiocholine Iodide (ATCI) Solution: Dissolve 40.2 mg of ATCI in 10 mL of deionized water. This solution should be prepared fresh daily.[20]

-

AChE Solution: Prepare a stock solution of acetylcholinesterase and dilute it with the phosphate buffer to the desired final concentration immediately before use. Keep the enzyme solution on ice.[20]

Assay Procedure (96-well plate format)

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.[20]

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[20]

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[20]

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[20]

-

Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.[20]

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[20]

Data Analysis

-

Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.[20]

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.[20]

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]

References

- 1. carlroth.com [carlroth.com]

- 2. Acetylthiocholine iodide, 99% 1866-15-5 manufacturers in India | Acetylthiocholine iodide, 99% - India with worldwide shipping [ottokemi.com]

- 3. Acetylthiocholine iodide | 1866-15-5 [amp.chemicalbook.com]

- 4. CAS 1866-15-5: Acetylthiocholine iodide | CymitQuimica [cymitquimica.com]

- 5. Acetylthiocholine iodide = 99.0 AT 1866-15-5 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. Acetylthiocholine iodide | 1866-15-5 [amp.chemicalbook.com]

- 8. Acetylthiocholine iodide | C7H16NOS.I | CID 74629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acetylthiocholine Iodide | CAS#:1866-15-5 | Chemsrc [chemsrc.com]

- 10. 碘代硫代乙酰胆碱 ≥98% (TLC), powder or crystals | Sigma-Aldrich [sigmaaldrich.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Page loading... [guidechem.com]

- 14. goldbio.com [goldbio.com]

- 15. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Acetylcholine - Wikipedia [en.wikipedia.org]

- 19. my.clevelandclinic.org [my.clevelandclinic.org]

- 20. benchchem.com [benchchem.com]

Acetylthiocholine Iodide (CAS 1866-15-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on Acetylthiocholine Iodide (ATCI), a key reagent in neuroscience and pharmacology. This document outlines its physicochemical properties, safety and handling protocols, and detailed experimental applications, with a focus on its use in acetylcholinesterase (AChE) activity assays and its role as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.

Core Physicochemical Properties

Acetylthiocholine iodide is a white to off-white crystalline powder.[1] It is a quaternary ammonium (B1175870) compound and a synthetic analog of the neurotransmitter acetylcholine.[2]

| Property | Value | Source(s) |

| CAS Number | 1866-15-5 | [2] |

| Molecular Formula | C₇H₁₆INOS | [2] |

| Molecular Weight | 289.18 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 205-210 °C | [2] |

| Solubility | Water: ~50 g/L at 20°C; 100 mg/mL[3]DMSO: ≥ 100 mg/mL[4]Ethanol: Soluble[2]PBS (pH 7.2): ~10 mg/mL[5] | [2][3][4][5] |

| Stability | A 0.075M (21.7mg/mL) solution in 0.1M phosphate (B84403) buffer (pH 8.0) is stable for 10-15 days when refrigerated.[2] The solid is hygroscopic and light-sensitive.[6] | [2][6] |

Safety, Handling, and Storage

Acetylthiocholine iodide is classified as toxic if swallowed or in contact with skin and may cause respiratory irritation.[1][6][7] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling the solid.[6]

| Category | Recommendation | Source(s) |

| GHS Pictogram | GHS06 (Skull and crossbones) | [7] |

| GHS Signal Word | Danger | [7] |

| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][6][7] |

| Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctorP302+P352: IF ON SKIN: Wash with plenty of soap and water | [1][7] |

| Handling | Handle in a well-ventilated area. Avoid dust formation. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. | [6] |

| Storage | Store in a cool (2-8°C), dry, and well-ventilated place. Protect from light and moisture.[2][6] Keep containers tightly sealed. | [2][6] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [6][7] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [6][7] |

| First Aid (Ingestion) | Rinse mouth. Immediately call a POISON CENTER or doctor. | [6][7] |

| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. | [6] |

Experimental Protocols

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

Acetylthiocholine iodide is the most common substrate for measuring AChE activity using the colorimetric Ellman's method. The assay is based on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.

Reagent Preparation:

-

0.1 M Phosphate Buffer (pH 8.0): Prepare solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix the two solutions until a pH of 8.0 is achieved.

-

10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. This solution should be protected from light.

-

14 mM ATCI Solution: Dissolve 40.2 mg of acetylthiocholine iodide in 10 mL of deionized water. This solution should be prepared fresh daily.

-

AChE Solution: Prepare a stock solution of acetylcholinesterase and dilute it with the phosphate buffer to the desired final concentration (e.g., 1 U/mL) immediately before use. Keep this solution on ice.

Assay Procedure (96-well plate format):

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound or its solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

-

Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

-

The percentage of inhibition can be calculated as: [1 - (Rate of Test Sample / Rate of Control)] * 100.

-

Biological Activity and Signaling Pathways

Beyond its role as an AChE substrate, acetylthiocholine is also an agonist of nicotinic acetylcholine receptors (nAChRs).[2] These are ligand-gated ion channels that are crucial for fast synaptic transmission in the central and peripheral nervous systems.[8]

Nicotinic Acetylcholine Receptor (nAChR) Activation

Upon binding of an agonist like acetylthiocholine, the nAChR undergoes a conformational change, opening its central ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane and the initiation of downstream signaling cascades.[8][9]

α7-nAChR Mediated Neuroprotective Pathway

The α7 subtype of nAChRs is particularly noted for its high permeability to Ca²⁺.[8] The influx of Ca²⁺ acts as a second messenger, activating various intracellular signaling pathways. One of the key neuroprotective pathways activated by α7-nAChR stimulation is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[8][10][11] This pathway is critical for promoting cell survival and inhibiting apoptosis (programmed cell death).

The sequence of events is as follows:

-

Acetylthiocholine binds to the α7-nAChR.

-

The receptor channel opens, allowing Ca²⁺ influx.

-

The increase in intracellular Ca²⁺ leads to the activation of PI3K.

-

PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3).[12]

-

PIP3 recruits and activates Akt (also known as Protein Kinase B).[12]

-

Activated Akt phosphorylates a range of downstream targets that ultimately inhibit apoptotic machinery (e.g., by phosphorylating and inactivating pro-apoptotic proteins like Bad) and promote cell survival.

Applications in Research

The primary application of acetylthiocholine iodide is in the quantification of AChE activity. This is particularly relevant in the field of Alzheimer's disease research. The "cholinergic hypothesis" of Alzheimer's disease posits that the cognitive decline seen in patients is partly due to a deficiency in acetylcholine.[13] Consequently, acetylcholinesterase inhibitors are a major class of drugs used to treat the symptoms of this disease.[14][15]

Researchers use acetylthiocholine iodide in assays to:

-

Screen for and characterize new AChE inhibitors.

-

Assess the potency of potential drug candidates.

-

Study the enzymatic activity of AChE in various biological samples, including tissue homogenates from animal models of Alzheimer's disease, such as the Tg2576 mouse model.[15][16]

By providing a reliable method to measure AChE activity, acetylthiocholine iodide is an indispensable tool for developing and evaluating therapies that target the cholinergic system in neurodegenerative diseases.

References

- 1. Acetylthiocholine iodide - Safety Data Sheet [chemicalbook.com]

- 2. Acetylthiocholine iodide | 1866-15-5 [chemicalbook.com]

- 3. carlroth.com [carlroth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]

- 10. Astrocytic α7 Nicotinic Receptor Activation Inhibits Amyloid-β Aggregation by Upregulating Endogenous αB-crystallin through the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Agonism of the α7-acetylcholine receptor/PI3K/Akt pathway promotes neuronal survival after subarachnoid hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 13. Cholinergic neurodegeneration in an Alzheimer mouse model overexpressing amyloid-precursor protein with the Swedish-Dutch-Iowa mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]

An In-Depth Technical Guide to the Thioester Bond in Acetylthiocholine for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylthiocholine (ATCh) is a synthetic analog of the endogenous neurotransmitter acetylcholine (B1216132) (ACh). It is widely employed as a chromogenic substrate in the enzymatic assays of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in cholinergic neurotransmission. The strategic replacement of the ester oxygen in acetylcholine with a sulfur atom, forming a thioester bond, is central to its utility in research. This guide provides a comprehensive technical overview of the thioester bond in acetylthiocholine, its enzymatic hydrolysis, and the experimental methodologies used to study these processes.

The Thioester Bond: Structure and Energetics

The thioester bond in acetylthiocholine is a high-energy bond, a property that makes its hydrolysis thermodynamically favorable. This bond is formed between the carbonyl group of the acetyl moiety and the sulfur atom of the thiocholine (B1204863) moiety.

Chemical Structure of Acetylthiocholine:

Caption: Chemical structure of the acetylthiocholine cation.

The energy released upon hydrolysis of the thioester bond is a key driver for the rapid catalytic turnover by cholinesterases.

Enzymatic Hydrolysis of Acetylthiocholine

Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) catalyze the hydrolysis of acetylthiocholine, yielding thiocholine and acetic acid. This reaction is central to the use of acetylthiocholine in enzymatic assays.

Acetylcholinesterase (AChE) Catalytic Mechanism

The hydrolysis of acetylthiocholine by AChE proceeds via a well-characterized catalytic triad (B1167595) in the enzyme's active site, composed of serine, histidine, and glutamate (B1630785) residues. The mechanism involves a two-step process of acylation and deacylation.

Caption: Simplified catalytic cycle of acetylcholinesterase.

Quantitative Data on Acetylthiocholine Hydrolysis

The following tables summarize key kinetic parameters for the hydrolysis of acetylthiocholine by acetylcholinesterase and butyrylcholinesterase from various sources. These values are crucial for comparing enzyme activity and inhibitor efficacy.

Table 1: Kinetic Parameters for Acetylcholinesterase (AChE) with Acetylthiocholine

| Enzyme Source | Km (mM) | kcat (s-1) | Vmax (µmol/min/mg) | Conditions | Reference |

| Electric Eel | 0.095 | 1.4 x 104 | - | pH 8.0, 25°C | [1] |

| Human Erythrocyte | 0.13 | - | - | pH 8.0, 37°C | [1] |

| Bovine Erythrocyte | 0.11 | - | - | pH 8.0, 25°C | [2] |

| Monopterus albus brain | 0.28 | - | 0.91 | pH 9.0, 30°C |

Table 2: Kinetic Parameters for Butyrylcholinesterase (BChE) with Acetylthiocholine

| Enzyme Source | Km (mM) | kcat (s-1) | Vmax (µmol/min/mg) | Conditions | Reference |

| Human Serum | 0.32 | - | - | pH 7.4, 25°C | [3] |

| Horse Serum | 0.29 | - | - | pH 8.0, 25°C | [4] |

| Monopterus albus brain | 0.45 | - | 1.66 | pH 9.0, 30°C |

Experimental Protocols

Accurate and reproducible measurement of cholinesterase activity is paramount in research and drug development. The following are detailed protocols for the most common assays utilizing acetylthiocholine.

Ellman's Assay for Cholinesterase Activity

This spectrophotometric method is the most widely used assay for measuring cholinesterase activity. It relies on the reaction of the product of acetylthiocholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.

Workflow for Ellman's Assay:

Caption: A step-by-step workflow for the Ellman's assay.

Detailed Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Mix them until the desired pH is reached.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.

-

Acetylthiocholine Iodide (ATCI) Solution (75 mM): Dissolve 21.67 mg of ATCI in 1 mL of deionized water. Prepare fresh daily.

-

Enzyme Solution: Prepare a stock solution of the cholinesterase enzyme and dilute it to the desired concentration in phosphate buffer immediately before use.

-

-

Assay Procedure (for a 1 mL cuvette):

-

Add 850 µL of phosphate buffer to a cuvette.

-

Add 50 µL of the DTNB solution.

-

Add 50 µL of the enzyme solution and mix gently.

-

Place the cuvette in a spectrophotometer and set the baseline to zero at 412 nm.

-

To initiate the reaction, add 50 µL of the ATCI solution and mix quickly.

-

Immediately start recording the absorbance at 412 nm at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.

-

-

Data Analysis:

-

Plot the absorbance values against time.

-

Determine the rate of the reaction (ΔAbs/min) from the initial linear portion of the curve.

-

Calculate the enzyme activity using the following formula:

-

Activity (µmol/min/mL) = (ΔAbs/min) / (ε × path length) × (Total volume / Enzyme volume)

-

Where ε is the molar extinction coefficient of TNB (14,150 M-1cm-1).

-

-

pH-Stat Method for Cholinesterase Activity

The pH-stat method provides a continuous and direct measurement of cholinesterase activity by titrating the acetic acid produced during the hydrolysis of acetylthiocholine. A pH-stat apparatus maintains a constant pH in the reaction vessel by automatically adding a titrant (e.g., NaOH) to neutralize the acid produced. The rate of titrant addition is directly proportional to the rate of the enzymatic reaction.

Workflow for the pH-Stat Method:

Caption: A step-by-step workflow for the pH-stat method.

Detailed Protocol:

-

Apparatus Setup:

-

Set up the pH-stat instrument, including the reaction vessel, pH electrode, and automated burette, according to the manufacturer's instructions.

-

Calibrate the pH electrode using standard buffers.

-

-

Reagent Preparation:

-

Reaction Solution: Prepare an unbuffered solution containing the desired ionic strength (e.g., using KCl).

-

Substrate Solution: Prepare a stock solution of acetylthiocholine in deionized water.

-

Titrant: Prepare a standardized solution of sodium hydroxide (B78521) (e.g., 0.01 N).

-

Enzyme Solution: Prepare a stock solution of the cholinesterase enzyme.

-

-

Assay Procedure:

-

Add a known volume of the reaction solution to the thermostatted reaction vessel and set the desired pH (e.g., 7.4).

-

Add a specific amount of the enzyme solution to the vessel and allow it to equilibrate.

-

Initiate the reaction by adding a known volume of the substrate solution.

-

Start the pH-stat, which will automatically add the NaOH titrant to maintain the set pH.

-

Record the volume of NaOH added as a function of time.

-

-

Data Analysis:

-

Plot the volume of NaOH added versus time.

-